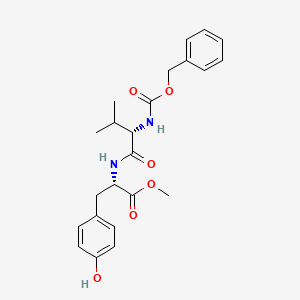
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a phenyl group with two methyl substituents at the 3 and 5 positions, and an amine group attached to a butan-1-amine backbone with a methyl group at the 3 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride typically involves the following steps:
Bromination: : The starting material, 3,5-dimethylbenzene, undergoes bromination to introduce bromine atoms at the 3 and 5 positions.
Grignard Reaction: : The brominated compound is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding tertiary alcohol.
Reduction: : The tertiary alcohol is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4).
Acidification: : Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form the corresponding amine oxide.
Reduction: : The compound can be reduced to form the corresponding amine.
Substitution: : The phenyl group can undergo electrophilic substitution reactions.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Oxidation: : Formation of amine oxides.
Reduction: : Formation of secondary or tertiary amines.
Substitution: : Formation of halogenated phenyl derivatives.
Applications De Recherche Scientifique
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride has several scientific research applications:
Chemistry: : It can be used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: : The compound may serve as a building block for the synthesis of biologically active molecules.
Industry: : It can be used in the production of fine chemicals and specialty chemicals.
Mécanisme D'action
The mechanism by which (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride exerts its effects depends on its specific application. For example, as a chiral ligand in catalysis, it may influence the stereochemistry of the reaction by coordinating to the metal center and inducing asymmetry. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride can be compared with other similar compounds, such as (R)-1-(3,5-dimethylphenyl)ethanamine hydrochloride and (R)-1-(3,5-dimethylphenyl)propan-1-amine hydrochloride These compounds differ in the length of their alkyl chains, which can affect their reactivity and applications
List of Similar Compounds
(R)-1-(3,5-Dimethylphenyl)ethanamine hydrochloride
(R)-1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride
(R)-1-(3,5-Dimethylphenyl)butan-1-amine hydrochloride
Propriétés
IUPAC Name |
(1R)-1-(3,5-dimethylphenyl)-3-methylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-9(2)5-13(14)12-7-10(3)6-11(4)8-12;/h6-9,13H,5,14H2,1-4H3;1H/t13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWBWXOLMYFURS-BTQNPOSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CC(C)C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H](CC(C)C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(2-Ethyl-6-{4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl}-8-methylimidazo[1,2-a]pyridin-3-yl)methyl]amino}-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile](/img/structure/B8075712.png)
methylene]-5-oxo-3-pyrazolidinylidene]-, methyl ester](/img/structure/B8075719.png)

![methyl 3-[(E)-hydrazinylidenemethyl]benzoate;hydrochloride](/img/structure/B8075727.png)
![L-Tryptophan, N-[[(6-deoxy-alpha-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl-, sodium salt (9CI)](/img/structure/B8075738.png)


![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B8075765.png)
![2-amino-9-[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl]-3H-purin-6-one](/img/structure/B8075769.png)


![Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate](/img/structure/B8075804.png)

![ethyl 6-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8075818.png)
